5-Amino-3-methylhexa-2,4-dienoic acid
Description
5-Amino-3-methylhexa-2,4-dienoic acid is a conjugated dienoic acid derivative featuring an amino (-NH₂) group at the C5 position and a methyl (-CH₃) group at C3. Its structure (C₇H₁₁NO₂) combines a diene system with polar and non-polar substituents, making it a versatile candidate for studying electronic, steric, and biochemical interactions.
Properties
CAS No. |
88518-56-3 |
|---|---|
Molecular Formula |
C7H11NO2 |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
5-amino-3-methylhexa-2,4-dienoic acid |
InChI |
InChI=1S/C7H11NO2/c1-5(3-6(2)8)4-7(9)10/h3-4H,8H2,1-2H3,(H,9,10) |
InChI Key |
KIWKMQJDZKXKQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)O)C=C(C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-methylhexa-2,4-dienoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methyl-2-butenal and ammonia.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. The reaction may require specific temperatures and pressures to optimize yield and purity.
Industrial Production Methods
Industrial production of 5-Amino-3-methylhexa-2,4-dienoic acid may involve large-scale synthesis using similar starting materials and reaction conditions. The process is optimized for efficiency, cost-effectiveness, and scalability to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-methylhexa-2,4-dienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the diene system into saturated or partially saturated derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
Scientific Research Applications
5-Amino-3-methylhexa-2,4-dienoic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Amino-3-methylhexa-2,4-dienoic acid involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other biomolecules, influencing their activity.
Pathways Involved: It can modulate biochemical pathways, leading to various physiological effects. The exact mechanisms depend on the specific context and application.
Comparison with Similar Compounds
Structural and Molecular Features
The compound’s structural analogs include derivatives of hexa-2,4-dienoic acid with varying substituents. Key comparisons are summarized below:
Key Observations :
- The methyl group at C3 may induce steric hindrance, affecting reactivity compared to the parent compound .
Physicochemical Properties
Acidity and Solubility
- Hexa-2,4-dienoic acid: The parent compound’s acidity (pKa ~4.5–5.0) arises from its conjugated diene system stabilizing the carboxylate anion. Limited water solubility is expected due to non-polar structure .
- 5-Amino-3-methylhexa-2,4-dienoic acid: The amino group may increase water solubility via hydrogen bonding, while the methyl group slightly reduces polarity. Experimental pKa data are needed, but the amino group could raise the basicity relative to the parent acid.
- 4-Ethylhexa-2,4-dienoic acid: The ethyl group enhances hydrophobicity, reducing solubility compared to the amino-substituted analog .
Photophysical Properties
- The dimethylamino-phenyl-substituted penta-2,4-dienoic acid methyl ester (Paul et al. 2010) exhibits excited-state intramolecular charge transfer (ICT), suggesting that amino groups in conjugated systems enhance fluorescence and solvatochromism . This implies 5-Amino-3-methylhexa-2,4-dienoic acid may have similar photophysical applications if studied .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
